molecular formula C13H18N2O3S B2900692 methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate CAS No. 1192777-36-8

methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate

Cat. No.: B2900692
CAS No.: 1192777-36-8
M. Wt: 282.36
InChI Key: RJKIOUFOTFKPGY-JTQLQIEISA-N
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Description

Methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate is an organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. With a complex structure comprising multiple functional groups, this compound exhibits unique chemical properties that make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate typically involves multi-step organic reactions. The process starts with the formation of the core structure through a series of condensation and substitution reactions.

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, often including pyridine derivatives and sulfur-containing compounds.

  • Condensation Reactions:

  • Amidation: : The next step involves amidation to attach the formamido group to the core structure.

  • Esterification: : The final step is esterification, where the carboxyl group is methylated to form the desired ester compound.

Industrial Production Methods

Industrial production methods for this compound often utilize automated reactors and optimized reaction conditions to ensure high yield and purity. Key factors in industrial synthesis include temperature control, use of catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate undergoes various types of reactions:

  • Oxidation: : It can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can modify the functional groups, altering the compound's properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common for modifying the pyridine and sulfur-containing moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles/electrophiles. Reaction conditions typically involve controlled temperatures and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions vary based on the reaction conditions and reagents used. For instance, oxidation might yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate finds applications in several scientific fields:

  • Chemistry: : Used as a building block in organic synthesis and catalyst development.

  • Biology: : Investigated for its potential as an enzyme inhibitor and biochemical probe.

  • Medicine: : Studied for its pharmacological properties, including potential therapeutic uses.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to specific sites, modulating biochemical pathways and resulting in observable effects. Detailed studies often focus on its binding affinity, specificity, and subsequent biological responses.

Comparison with Similar Compounds

When compared with similar compounds, methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate stands out due to its unique combination of functional groups. Similar compounds might include:

  • Methyl 3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate: : Differing by a single carbon in the chain.

  • Ethyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate: : Featuring an ethyl ester instead of a methyl ester.

There you have it: the scoop on this compound. Did you enjoy this dive into organic chemistry?

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-8(2)10(13(17)18-3)15-11(16)9-6-5-7-14-12(9)19-4/h5-8,10H,1-4H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKIOUFOTFKPGY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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